molecular formula C13H16N2O3 B119532 N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea CAS No. 147495-99-6

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea

Cat. No. B119532
M. Wt: 248.28 g/mol
InChI Key: CTGJXUUSOOOTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, also known as NDNU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.

Mechanism Of Action

The exact mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is not fully understood. However, it has been proposed that N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea may promote the expression of tumor suppressor genes and induce cell death in cancer cells.

Biochemical And Physiological Effects

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the production of pro-inflammatory cytokines and chemokines. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been found to inhibit the growth of various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a versatile compound for use in various research applications.
However, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its biological activity may be influenced by various factors such as pH and temperature. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects.

Future Directions

There are several future directions for research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea. One area of interest is the development of new synthetic methods for N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea that are more efficient and cost-effective. Another area of research is the optimization of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea for use in cancer therapy, including the development of novel drug delivery systems.
In addition, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects. This includes the evaluation of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea in animal models and clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is a promising compound with a wide range of biological activities. It has been extensively studied for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. While there are some limitations for lab experiments, further research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea can be synthesized through a multistep process involving the reaction of 6-methoxy-3,4-dihydro-2-naphthaldehyde with urea and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.

properties

CAS RN

147495-99-6

Product Name

N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-hydroxy-1-[(6-methoxy-3,4-dihydronaphthalen-2-yl)methyl]urea

InChI

InChI=1S/C13H16N2O3/c1-18-12-5-4-10-6-9(2-3-11(10)7-12)8-15(17)13(14)16/h4-7,17H,2-3,8H2,1H3,(H2,14,16)

InChI Key

CTGJXUUSOOOTRZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O

Other CAS RN

147495-99-6

synonyms

N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea
VZ 564
VZ-564
VZ564

Origin of Product

United States

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